An In-depth Technical Guide to Bis-Propargyl-PEG18: A Homobifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide to Bis-Propargyl-PEG18: A Homobifunctional Crosslinker for Advanced Bioconjugation
Introduction
Bis-Propargyl-PEG18 is a high-purity, homobifunctional crosslinking reagent widely utilized in biomedical research and drug development. It consists of a central polyethylene (B3416737) glycol (PEG) chain with 18 ethylene (B1197577) glycol units, terminated at both ends by chemically reactive propargyl groups.[1][2] This structure allows for the covalent linkage of two azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] The PEG spacer is hydrophilic, enhancing the solubility of the crosslinker and the resulting conjugate in aqueous environments, which is highly advantageous for biological applications.[1]
This technical guide provides a comprehensive overview of Bis-Propargyl-PEG18, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of key reaction workflows. It is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, proteomics, drug delivery, and materials science.
Physicochemical and Technical Data
The properties of Bis-Propargyl-PEG18 are summarized in the table below, compiled from various supplier data sheets. These values are typical and may vary slightly between batches and manufacturers.
| Property | Data | Citations |
| Chemical Name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55-octadecaoxaoctapentaconta-1,57-diyne | [2] |
| Synonyms | Alkyne-PEG18-Alkyne | [3] |
| Molecular Formula | C40H74O18 (Note: some sources cite C42H78O19, likely a difference in PEG unit counting) | [1][2][4] |
| Molecular Weight | ~843.01 g/mol (may vary slightly, e.g., 887.06 g/mol ) | [2][3][4] |
| CAS Number | 124238-56-8 | [1] |
| Appearance | White solid or solid-liquid mixture | [3] |
| Purity | ≥95% - >98% | [1] |
| Solubility | Water, DMSO, DMF, DCM | [5] |
| Storage Conditions | Long-term: -20°C, tightly sealed. Short-term: Can be shipped at ambient temperature. | [1][4] |
| Handling | Allow the product to equilibrate to room temperature for at least 1 hour before opening. Prepare solutions on the day of use. For stock solutions, store in aliquots at -20°C for up to one month. | [4] |
| Safety | Not classified as hazardous under GHS. Standard laboratory precautions should be taken: wear gloves, eye protection, and avoid inhalation or ingestion. | [6][7] |
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of Bis-Propargyl-PEG18 lies in its ability to act as a linker in CuAAC reactions. The terminal alkyne (propargyl) groups react with azide-functionalized molecules in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly efficient, specific, and biocompatible, making it ideal for creating complex biomolecular architectures.
Below is a diagram illustrating the fundamental crosslinking reaction.
Caption: General workflow of a CuAAC reaction using Bis-Propargyl-PEG18.
Experimental Protocols
The following sections provide detailed methodologies for key applications of Bis-Propargyl-PEG18. These are representative protocols derived from established methods for similar PEG linkers and should be optimized for specific experimental systems.
Protocol 1: General Protein-Protein Crosslinking
This protocol describes the crosslinking of two distinct proteins ('Protein A' and 'Protein B') that have been pre-functionalized with azide groups.
Materials:
-
Azide-functionalized Protein A
-
Azide-functionalized Protein B
-
Bis-Propargyl-PEG18
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Bis-Propargyl-PEG18 in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 50 mM CuSO4 and 25 µL of 250 mM THPTA). This forms the Cu(I)-THPTA catalyst complex.
-
-
Crosslinking Reaction:
-
In a reaction tube, combine the azide-functionalized Protein A and Protein B in PBS buffer to a final concentration of 1-10 mg/mL each.
-
Add the Bis-Propargyl-PEG18 stock solution to the protein mixture. A 10- to 20-fold molar excess of the crosslinker over the total protein is a typical starting point.
-
Add the catalyst premix to the reaction mixture to a final concentration of 1 mM Cu(I).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Remove excess crosslinker and reagents, and purify the crosslinked protein conjugate using a desalting column or size-exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.
-
Further characterization can be performed using mass spectrometry to confirm the identity of the conjugate.
-
Caption: Workflow for protein-protein crosslinking.
Protocol 2: Hydrogel Formation
This protocol outlines the formation of a PEG hydrogel by crosslinking a multi-arm PEG-azide with Bis-Propargyl-PEG18.[8]
Materials:
-
4-arm or 8-arm PEG-Azide
-
Bis-Propargyl-PEG18
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Deionized water or PBS (pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the multi-arm PEG-Azide in deionized water or PBS. The concentration will determine the final properties of the hydrogel (e.g., 10% w/v).
-
Prepare a stock solution of Bis-Propargyl-PEG18 in the same solvent. The molar ratio of azide to alkyne groups should be 1:1 for optimal crosslinking.
-
-
Catalyst and Initiator Preparation:
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
-
-
Gel Formation:
-
In a suitable mold or vessel, combine the PEG-Azide and Bis-Propargyl-PEG18 solutions and mix thoroughly.
-
Add the CuSO4 solution to the polymer mixture to a final concentration of approximately 1-5 mM.
-
Initiate gelation by adding the sodium ascorbate solution to a final concentration of 5-25 mM.
-
Mix the solution quickly and thoroughly before gelation occurs. Gelation time can range from seconds to minutes depending on the concentrations and temperature.
-
Allow the hydrogel to cure for several hours to ensure complete reaction.
-
-
Washing and Characterization:
-
After curing, the hydrogel can be washed extensively with deionized water or PBS to remove unreacted precursors and the copper catalyst.
-
The physical properties of the hydrogel, such as swelling ratio, stiffness, and degradation, can then be characterized.
-
Caption: Logical flow for PEG hydrogel synthesis via click chemistry.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol describes a two-step process to link two azide-modified drug molecules to an antibody via Bis-Propargyl-PEG18. This creates a bivalent ADC intermediate.
Materials:
-
Antibody (pre-functionalized with an azide group at a specific site)
-
Azide-functionalized cytotoxic drug
-
Bis-Propargyl-PEG18
-
Copper-free click chemistry reagents (e.g., DBCO-PEG-Maleimide for a different approach, or standard CuAAC as described below)
-
Standard CuAAC reagents (CuSO4, Sodium Ascorbate, ligand)
-
Purification systems (e.g., SEC, TFF)
Procedure:
Step 1: Linking the First Drug Molecule to the Crosslinker
-
Reaction Setup:
-
Dissolve a molar excess of Bis-Propargyl-PEG18 and one equivalent of the azide-functionalized drug in a suitable solvent (e.g., DMSO/water mixture).
-
Add the Cu(I) catalyst system as described in Protocol 1.
-
Allow the reaction to proceed for 1-2 hours at room temperature. This reaction creates a mono-alkyne, mono-drug-PEG18 intermediate.
-
-
Purification:
-
Purify the resulting Drug-Triazole-PEG18-Propargyl intermediate using reverse-phase HPLC to remove unreacted Bis-Propargyl-PEG18 and drug.
-
Step 2: Conjugation to the Antibody
-
Reaction Setup:
-
Combine the purified Drug-Triazole-PEG18-Propargyl intermediate with the azide-functionalized antibody in PBS buffer (pH 7.4). A 5- to 10-fold molar excess of the intermediate is recommended.
-
Add the Cu(I) catalyst system. Note: For sensitive biomolecules like antibodies, copper-free click chemistry (e.g., SPAAC) is often preferred to avoid potential denaturation. If using CuAAC, a protective ligand like THPTA is crucial.
-
Incubate at room temperature or 4°C for 4-16 hours.
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess reagents.
-
Characterize the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm the final conjugate structure.
-
Caption: Workflow for the synthesis of an ADC intermediate.
Bis-Propargyl-PEG18 is a versatile and powerful tool for researchers in the life sciences. Its defined length, hydrophilicity, and bifunctional nature make it an ideal linker for a wide range of applications, from constructing complex protein architectures and advanced drug delivery systems to synthesizing novel biomaterials like hydrogels. The reliability of the copper-catalyzed azide-alkyne cycloaddition reaction ensures high efficiency and specificity in conjugation, enabling the creation of well-defined and reproducible products. By following the protocols outlined in this guide, researchers can effectively leverage the capabilities of Bis-Propargyl-PEG18 to advance their scientific objectives.
References
- 1. Bis-Propargyl-PEG18 - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. purepeg.com [purepeg.com]
- 4. Bis-propargyl-PEG18|COA [dcchemicals.com]
- 5. Bis-propargyl-PEG18, 124238-56-8 | BroadPharm [broadpharm.com]
- 6. axispharm.com [axispharm.com]
- 7. Bis-propargyl-PEG18|MSDS [dcchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
